5-Quinazolinecarboxylic acid, 2,4-diamino-, methyl ester
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Overview
Description
Methyl 2,4-diaminoquinazoline-5-carboxylate is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol . It is a derivative of quinazoline, a heterocyclic compound that has significant applications in medicinal chemistry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-diaminoquinazoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of methyl 2,4-diaminoquinazoline-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-diaminoquinazoline-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine in organic solvents.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Methyl 2,4-diaminoquinazoline-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2,4-diaminoquinazoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of certain viral proteins, thereby preventing viral replication . The compound may also interact with cellular enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichloroquinazoline-5-carboxylate: A similar compound with chlorine atoms instead of amino groups, used in different chemical reactions and applications.
2,4-Diaminoquinazoline: A parent compound with similar biological activities but lacking the methyl ester group.
Quinazoline-2-carboxylates: A class of compounds with varying substituents at the 2-position, exhibiting diverse biological activities.
Uniqueness
Methyl 2,4-diaminoquinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups and methyl ester functionality make it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
CAS No. |
123241-90-7 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 2,4-diaminoquinazoline-5-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-16-9(15)5-3-2-4-6-7(5)8(11)14-10(12)13-6/h2-4H,1H3,(H4,11,12,13,14) |
InChI Key |
USRLRJWCKURKCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(N=C2N)N |
Origin of Product |
United States |
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